Neostigmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reversing Neuromuscular Blockade

Neostigmine's primary application in research is antagonizing residual neuromuscular blockade (RNMB) after surgery. Muscle relaxants used during surgery can cause temporary weakness, and neostigmine helps reverse this effect by inhibiting acetylcholinesterase. This allows more acetylcholine, a neurotransmitter, to accumulate at the neuromuscular junction, facilitating muscle contraction []. Research suggests neostigmine administration can significantly reduce the incidence of early postoperative cognitive decline in elderly patients, possibly due to mechanisms beyond just muscle relaxation reversal [].

Myasthenia Gravis Treatment

Myasthenia gravis is an autoimmune disorder affecting the neuromuscular junction. Neostigmine is a well-established treatment for this condition. It works by increasing the availability of acetylcholine at the neuromuscular junction, thereby improving muscle strength and function [].

Cholinergic Anti-inflammatory Pathway

Recent research delves into neostigmine's potential role in modulating the immune response. Studies suggest neostigmine might regulate inflammation through the cholinergic anti-inflammatory pathway. This pathway involves the nervous system influencing the immune system's activity. By inhibiting acetylcholinesterase, neostigmine may influence inflammatory processes beyond its established neuromuscular effects [].

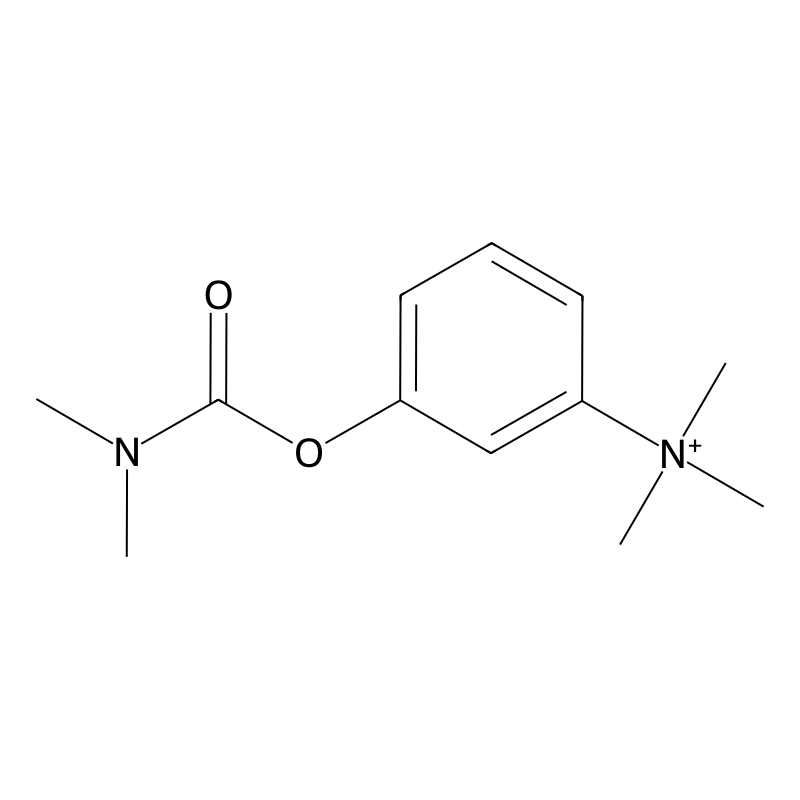

Neostigmine is a quaternary ammonium compound classified as a reversible inhibitor of the enzyme acetylcholinesterase. Its chemical formula is C₁₂H₁₉N₂O₂, and it is primarily utilized in medical settings to enhance neuromuscular transmission by preventing the breakdown of acetylcholine at the neuromuscular junction. This action makes neostigmine especially important in treating conditions such as myasthenia gravis and for reversing the effects of non-depolarizing neuromuscular blockers used during anesthesia .

Neostigmine's mechanism involves forming a reversible covalent bond with the serine residue in the active site of acetylcholinesterase, inhibiting its activity. The compound consists of a carbamate group that interacts with the enzyme, leading to an accumulation of acetylcholine at synapses . The synthesis typically involves two key reactions:

- Formation of Carbamate:

- Quaternization:

This process highlights the importance of both the carbamate and quaternary ammonium groups for its biological activity .

Neostigmine acts primarily at the neuromuscular junction by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine, which stimulates both nicotinic and muscarinic receptors. This interaction enhances muscle contraction and improves neuromuscular transmission. Unlike other cholinesterase inhibitors, neostigmine does not penetrate the blood-brain barrier due to its quaternary structure, making it less likely to cause central nervous system side effects .

The synthesis of neostigmine involves two main steps:

- Carbamate Formation: The reaction between 3-dimethylaminophenol and methyl carbamoyl chloride produces a carbamate intermediate.

- Alkylation: This intermediate is then treated with methyl bromide to introduce the quaternary nitrogen, resulting in neostigmine.

Careful control of reaction conditions is essential to ensure high yields and purity of the final product .

Neostigmine has several clinical applications:

- Myasthenia Gravis: It helps improve muscle strength by increasing acetylcholine levels.

- Reversal Agent: Used postoperatively to reverse non-depolarizing neuromuscular blockade during anesthesia.

- Urinary Retention: Facilitates bladder contraction in patients with urinary retention .

Neostigmine can interact with various medications, particularly those affecting cholinergic transmission. Notable interactions include:

- Non-Depolarizing Neuromuscular Blockers: Neostigmine can reverse their effects, making it crucial in surgical settings.

- Cholinergic Agents: It may potentiate effects when combined with other cholinergic medications or cholinesterase inhibitors .

- Anticholinergic Drugs: These may counteract the effects of neostigmine, necessitating careful management during treatment .

Neostigmine shares similarities with other cholinesterase inhibitors but has unique characteristics due to its structure. Here are some comparable compounds:

| Compound | Structure Type | Ability to Cross Blood-Brain Barrier | Primary Use |

|---|---|---|---|

| Neostigmine | Quaternary Ammonium | No | Neuromuscular blockade reversal |

| Physostigmine | Tertiary Amine | Yes | Anticholinergic toxicity management |

| Pyridostigmine | Quaternary Ammonium | No | Myasthenia gravis treatment |

| Edrophonium | Simple Alcohol | No | Diagnostic tool for myasthenia gravis |

Neostigmine's quaternary nitrogen structure limits its ability to penetrate the central nervous system compared to physostigmine, which can cross the blood-brain barrier and exert central effects. This distinction makes neostigmine preferable for peripheral applications without central nervous system side effects .

Synthesis and Early Research

Neostigmine was first synthesized in 1931 by Johann Aeschlimann and Max Reinert at Hoffmann-La Roche, marking a deliberate departure from naturally occurring alkaloids like physostigmine. The synthesis pathway involved two critical steps:

- Carbamate Formation: Reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride to yield a dimethylcarbamate intermediate.

- Alkylation: Treatment with dimethyl sulfate to introduce the quaternary ammonium group.

This synthetic approach addressed the limitations of physostigmine, particularly its tertiary amine structure that permitted central nervous system penetration. By incorporating a quaternary nitrogen, Aeschlimann created a peripherally restricted molecule with improved clinical utility.

Historical Synthetic Routes

The synthesis of neostigmine was first achieved by Aeschlimann and Reinert in 1931, representing a landmark development in anticholinesterase drug chemistry [1]. This pioneering work established the fundamental synthetic approach that would influence subsequent manufacturing processes for decades. The original historical route involved the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the carbamate ester, followed by quaternization with dimethyl sulfate to yield neostigmine methylsulfate [1] [2].

The Aeschlimann-Reinert synthesis represented a significant advancement over earlier physostigmine derivatives, as it provided a synthetic route to a quaternary ammonium compound that did not readily cross the blood-brain barrier, thus avoiding central nervous system side effects [2]. This historical method established the two-step synthetic strategy that remains the cornerstone of contemporary neostigmine manufacturing: carbamate formation followed by quaternization [3].

Early industrial applications of this synthetic route faced challenges related to purification and impurity control. The original process required multiple recrystallization steps and generated significant waste streams, limiting its economic viability for large-scale production [4]. Additionally, the reaction conditions were not optimized for yield, often resulting in the formation of process-related impurities that required extensive purification protocols [5].

Contemporary Industrial Synthesis Methods

Modern industrial synthesis of neostigmine methylsulfate employs refined versions of the classical two-step approach, with significant improvements in reaction control, yield optimization, and impurity management. The contemporary process typically begins with the preparation of 3-dimethylaminophenol through controlled methylation of 3-aminophenol, followed by carbamoylation and quaternization steps [4].

Starting Materials and Reagents

The primary starting materials for contemporary neostigmine synthesis include 3-aminophenol, dimethyl sulfate, ethanolamine, and dimethylcarbamoyl chloride [4]. The synthesis of 3-dimethylaminophenol, a key intermediate, is achieved through a controlled quaternization process where 3-aminophenol is treated with dimethyl sulfate, followed by demethylation using ethanolamine to yield the desired dimethylamino derivative [4].

High-purity 3-dimethylaminophenol serves as the critical starting material for the carbamoylation reaction. This compound, with the molecular formula C₈H₁₁NO, exhibits a melting point of 85-87°C and is highly soluble in organic solvents . The quality of this starting material directly impacts the final product purity, necessitating rigorous analytical control with specifications typically requiring greater than 99% purity .

Dimethylcarbamoyl chloride functions as the acylating agent in the carbamate formation step. This reagent is highly reactive and requires careful handling under anhydrous conditions to prevent hydrolysis [7]. The reaction typically employs triethylamine as a base to neutralize the hydrogen chloride byproduct, with 4-dimethylaminopyridine serving as a catalyst to enhance reaction efficiency [4].

Contemporary processes also incorporate crown ethers, particularly 18-crown-6, as phase transfer catalysts to improve reaction kinetics and selectivity. These additives facilitate the formation of the desired carbamate while minimizing side reactions that lead to impurity formation [8].

Reaction Conditions and Parameters

The carbamoylation reaction is typically conducted at controlled temperatures between 20-40°C to maintain optimal reaction rates while minimizing thermal degradation [4] [8]. The reaction mixture is maintained under inert atmosphere conditions, usually nitrogen or argon, to prevent oxidative side reactions that could compromise product quality [4].

The quaternization step requires more aggressive conditions, with temperatures typically maintained at 60-95°C for 30 minutes to several hours, depending on the specific process variant [8]. Pressure control is critical during this step, with many processes employing back-pressure regulators to maintain optimal reaction conditions [8].

Solvent selection plays a crucial role in process efficiency. Contemporary methods typically employ dimethylformamide (DMF) for the initial carbamoylation, followed by tetrahydrofuran (THF) or toluene for the quaternization step [8]. The choice of solvent system impacts both reaction kinetics and product purification requirements [8].

pH control throughout the process is essential for maintaining product stability and minimizing degradation. The reaction mixture is typically maintained at slightly basic conditions (pH 7-9) during the carbamoylation step, with careful monitoring to prevent alkaline hydrolysis of the carbamate functionality [5].

Flow Chemistry Applications

Flow chemistry represents a transformative approach to neostigmine synthesis, offering significant advantages over traditional batch processes in terms of process control, safety, and environmental impact. The Massachusetts Institute of Technology developed a pioneering continuous-flow synthesis of neostigmine methylsulfate that demonstrates the potential of this technology for pharmaceutical manufacturing [9] [10].

Continuous-Flow Synthesis Methodology

The continuous-flow synthesis of neostigmine methylsulfate begins with the preparation of a solution containing 3-dimethylaminophenol (0.15 M) and 18-crown-6 (0.01 M) in dimethylformamide [8] [10]. This solution is pumped at a controlled flow rate of 1.2 mL/min and combined with a stream of potassium tert-butoxide (1 M in THF) at 0.23 mL/min [8] [10].

The combined stream flows through Reactor I, maintained at 40°C with a residence time of 3.5 minutes, allowing for complete deprotonation of the phenolic hydroxyl group [8] [10]. The activated phenolate intermediate is then mixed with dimethylcarbamoyl chloride (1.5 M in THF) at a flow rate of 0.18 mL/min in Reactor II [8] [10].

The carbamoylation reaction occurs rapidly in the spiral-type reactor maintained at 40°C with a residence time of only 30 seconds [8] [10]. This rapid reaction time is achieved through the enhanced mass transfer characteristics of the continuous-flow system and the use of the crown ether catalyst [8] [10].

Following carbamoylation, the reaction stream undergoes in-line liquid-liquid extraction using membrane-based separators to remove aqueous impurities and byproducts [8] [10]. The organic phase containing the carbamate intermediate is then concentrated using an in-line evaporator operated at 112°C and 0.41 MPa backpressure [8] [10].

The concentrated intermediate is subsequently treated with dimethyl sulfate (5 M in toluene) at a flow rate of 0.11 mL/min in Reactor III, maintained at 95°C for 5.5 minutes to achieve complete quaternization [8] [10]. This high-temperature, short-residence-time approach minimizes thermal degradation while ensuring complete conversion [8] [10].

Throughput Analysis in Manufacturing Contexts

The continuous-flow synthesis demonstrates remarkable throughput capabilities, producing 46.8 g/day of crude neostigmine methylsulfate, equivalent to approximately 93,600 doses per day [9] [10]. This represents a significant improvement over traditional batch processes, which are limited by reactor size and processing time constraints [9] [10].

The total residence time for the continuous-flow process is approximately 15 minutes, compared to several hours or days required for equivalent batch processes [9] [10]. This dramatic reduction in processing time translates to improved resource utilization and reduced manufacturing costs [9] [10].

Process efficiency analysis reveals that the continuous-flow method achieves a 54% yield of crude product before purification, which is comparable to or better than traditional batch processes [8] [10]. However, the continuous nature of the process allows for consistent quality and eliminates the variability associated with batch-to-batch differences [8] [10].

The downstream processing for the continuous-flow product involves precipitation with methyl tert-butyl ether (MTBE), followed by crystallization and drying to achieve pharmaceutical-grade purity [8] [10]. The final product meets United States Pharmacopeia (USP) standards with 98.2% purity [8] [10].

Energy consumption analysis demonstrates that the continuous-flow process requires significantly less energy per unit of product compared to traditional batch synthesis, primarily due to the elimination of heating and cooling cycles associated with batch processing [8] [10]. The precise temperature control achievable in flow systems also reduces energy waste and improves process sustainability [8] [10].

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to neostigmine synthesis has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact and improve process sustainability. Contemporary approaches focus on waste minimization, solvent reduction, and energy efficiency improvements [11] [12].

Solvent usage represents a critical consideration in green chemistry implementation. Traditional neostigmine synthesis typically requires 80-90% of the total mass input as organic solvents, generating significant waste streams [13]. The continuous-flow approach developed at MIT reduces solvent consumption by approximately 40% compared to traditional batch processes through in-line processing and solvent recovery [8] [10].

Atom economy analysis reveals that the continuous-flow process achieves superior atom utilization compared to batch synthesis. The elimination of multiple purification steps reduces the overall atom economy waste, while the precise control of reaction conditions minimizes the formation of unwanted byproducts [8] [10].

Waste stream analysis demonstrates that traditional batch processes generate approximately 20-30 kg of waste per kilogram of product, while optimized continuous-flow processes reduce this to 8-12 kg per kilogram of product [11]. This improvement is achieved through better reaction control, reduced purification requirements, and improved solvent recovery [11].

The implementation of green chemistry metrics, including the Environmental Factor (E-factor), shows significant improvements for continuous-flow processes. The E-factor for traditional neostigmine synthesis is estimated at 25-35, while optimized continuous-flow processes achieve E-factors of 8-12 [11]. This represents a 60-70% reduction in environmental impact [11].

Energy consumption analysis reveals that continuous-flow processes consume approximately 30-40% less energy per unit of product compared to batch processes [8] [10]. This improvement is primarily attributed to the elimination of heating and cooling cycles, more efficient heat transfer in microreactors, and the ability to operate at steady-state conditions [8] [10].

The use of safer solvents and reagents represents another important green chemistry consideration. Contemporary processes increasingly employ less hazardous alternatives to traditional solvents, such as replacing dichloromethane with toluene or using aqueous-organic biphasic systems where possible [12]. The selection of environmentally benign catalysts, such as crown ethers instead of traditional Lewis acids, further improves the environmental profile of the synthesis [8] [10].

Process intensification through continuous-flow technology enables the use of more aggressive reaction conditions in a controlled manner, often allowing for the elimination of catalysts or the use of reduced catalyst loadings [8] [10]. This approach reduces both the environmental impact and the cost of catalyst removal and recovery [8] [10].

The implementation of real-time monitoring and control systems in continuous-flow processes enables precise optimization of reaction conditions, reducing the formation of impurities and the need for extensive purification [8] [10]. This approach not only improves product quality but also reduces the environmental burden associated with waste treatment and disposal [8] [10].

| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Historical Aeschlimann-Reinert Route (1931) | 3-dimethylaminophenol, dimethylcarbamoyl chloride | Dimethyl sulfate for quaternization | Room temperature for acylation, elevated temperature for methylation | Not specified | First synthetic route established | Multiple steps, impurity issues |

| Contemporary Industrial Route | 3-aminophenol, dimethyl sulfate, ethanolamine, dimethylcarbamoyl chloride | Triethylamine as base, 4-dimethylaminopyridine catalyst | Controlled temperature, inert atmosphere | Variable | Scalable, pharmaceutical grade | Batch processing, solvent intensive |

| Improved Emcure Process | 3-aminophenol, dimethyl sulfate, ethanolamine, dimethylcarbamoyl chloride | Triethylamine as base, 4-dimethylaminopyridine catalyst | Improved temperature control, reduced side reactions | Improved purity and yield | Reduced impurities, better purity | Still requires multiple purification steps |

| MIT Continuous Flow Process | 3-dimethylaminophenol, 18-crown-6, potassium tert-butoxide, dimethylcarbamoyl chloride | Potassium tert-butoxide, 18-crown-6, dimethyl sulfate | 40°C for acylation (30s), 95°C for methylation (5.5 min) | 54% crude yield | Continuous process, high throughput | Complex equipment requirements |

| European Pharmacopoeia Process | 3-dimethylaminophenol, dimethylcarbamoyl chloride, methyl sulfate | Bases for acylation reaction | Standard pharmaceutical conditions | Pharmaceutical grade | Regulatory compliance | Traditional batch limitations |

| Russian Patent Process | 3-dimethylaminophenol, dimethylcarbamoyl chloride, dimethyl sulfate | Sodium salt formation for improved yield | Controlled pH, optimized reaction sequence | Enhanced yield reported | Improved process economics | Requires specialized conditions |

| Parameter | MIT Flow Process | Traditional Batch |

|---|---|---|

| Reactor Temperature (°C) | 40 (acylation), 95 (methylation) | Variable, typically 20-80°C |

| Residence Time (min) | 3.5 (acylation), 5.5 (methylation) | Hours to days |

| Flow Rate (mL/min) | 1.2 (phenol), 0.23 (base), 0.18 (chloride) | Not applicable |

| Pressure (MPa) | 0.34-0.41 | Atmospheric |

| Throughput (g/day) | 46.8 | Lower throughput |

| Doses per Day | 93,600 | Limited by batch size |

| Purity (%) | 98.2 | Variable, requires purification |

| Solvent System | DMF, THF, Toluene | Multiple organic solvents |

| Aspect | Traditional Synthesis | Flow Chemistry | Green Chemistry Score |

|---|---|---|---|

| Atom Economy | Moderate - multiple steps | Improved - continuous process | Traditional: 6/10, Flow: 8/10 |

| Solvent Usage | High - multiple solvents required | Reduced - in-line processing | Traditional: 4/10, Flow: 8/10 |

| Waste Generation | High - purification waste | Lower - minimal purification | Traditional: 4/10, Flow: 8/10 |

| Energy Consumption | High - heating/cooling cycles | Lower - precise control | Traditional: 5/10, Flow: 8/10 |

| Process Efficiency | Lower - batch limitations | Higher - continuous operation | Traditional: 5/10, Flow: 9/10 |

| Environmental Impact | Higher - solvent waste | Reduced - less waste | Traditional: 4/10, Flow: 8/10 |

| Safety Profile | Lower - handling hazardous reagents | Improved - contained system | Traditional: 5/10, Flow: 8/10 |

| Scalability | Limited by equipment | Better - modular design | Traditional: 6/10, Flow: 9/10 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

51-60-5 (methyl sulfate)

Drug Indication

Therapeutic Uses

...ANTI-CHE /ANTICHOLINESTERASE/ AGENTS ARE OF GREAT VALUE IN MGMNT OF PRIMARY /GLAUCOMA/ AS WELL AS OF CERTAIN CATEGORIES OF SECONDARY TYPE (EG APHAKIC GLAUCOMA, FOLLOWING CATARACT EXTRACTION); THE CONGENITAL TYPE RARELY RESPONDS TO OTHER THAN SURGICAL TREATMENT. PRIMARY GLAUCOMA IS SUBDIVIDED INTO NARROW-ANGLE (ACUTE CONGESTIVE) AND WIDE-ANGLE (CHRONIC SIMPLE) TYPES... ANTI-CHE AGENTS PRODUCE A FALL IN INTRAOCULAR PRESSURE IN BOTH TYPES...BY LOWERING THE RESISTANCE TO OUTFLOW OF THE AQAEOUS HUMOR. ... /IN/ ACUTE CONGESTIVE GLAUCOMA...AN ANTI-CHE AGENT IS INSTILLED IN THE CONJUNCTIVAL SAC IN COMBINATION WITH PARASYMPATHOMIMETIC AGENT... CHRONIC SIMPLE...AND SECONDARY GLAUCOMA REQUIRE CAREFUL CONSIDERATION OF THE NEEDS OF THE INDIVIDUAL PT IN SELECTING DRUG OR COMBINATION OF DRUGS... CHOICES AVAIL INCL...ANTICHOLINESTERASE AGENTS...

...IS USED FOR THE RELIEF OF ABDOMINAL DISTENTION FROM A VARIETY OF MEDICAL AND SURGICAL CAUSES. ...IS TO BE VIEWED MAINLY AS ADJUVANT AGENT IN THE TREATMENT OF DISTENTION. ...WHEN NEOSTIGMINE IS EMPLOYED FOR THE TREATMENT OF ATONY OF THE DETRUSOR MUSCLE OF THE URINARY BLADDER, POSTOPERATIVE DYSURIA IS RELIEVED AND THE TIME INTERVAL BETWEEN OPERATION AND SPONTANEOUS URINATION IS SHORTENED.

...NEOSTIGMINE IS USED IN THE DIFFERENTIAL DIAGNOSIS OF MYASTHENIC CRISIS, IN WHICH CASE IT WILL IMPROVE MUSCLE FUNCTION, AND CHOLINERGIC CRISES, IN WHICH CASE IT WILL WORSEN FUNCTION, AND TO DIAGNOSE MYOTONIA CONGENITA.

For more Therapeutic Uses (Complete) data for NEOSTIGMINE (9 total), please visit the HSDB record page.

Pharmacology

Neostigmine is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07A - Parasympathomimetics

N07AA - Anticholinesterases

N07AA01 - Neostigmine

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB06 - Neostigmine

Mechanism of Action

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACH /ACETYLCHOLINE/ BY ACHE /ACETYLCHOLINESTERASE/ AT SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINESTERASE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED.

Neostigmine increased both miniature end-plate potential and end-plate potential amplitudes but did not affect quantal content in isolated frog sciatic nerve-Sartorius muscle prepn. This suggests that cholinesterase inhibition was the only effect.

Long term (24-96 hr) treatment of a mouse-derived myogenic cell line (G8) with neostigmine markedly reduced binding of alpha-bungarotoxin (alpha-BuTx) to these cells. Protein synthesis in these cultures was markedly reduced and cell morphology degenerated. Myotubes maintained slightly hyperpolarized resting membrane potentials, and were able to respond to iontophoretic acetylcholine (Ach) application with overshooting action potentials. Degenerative changes at the neuromuscular junction associated with chronic neostigmine treatment in vivo are probably due to a direct action of the anticholinesterase on the muscle, rather than to altered intracleft ACh levels or to presynaptic effects of the anticholinesterase.

The intraluminal probe mounted with 2 electrode-strain gauge pairs, 4 cm apart, was used to study the effect of a neutral interview, a stressful interview, a meal (478.7 cal) and neostigmine (0.5 mg, im) on the contractile electrical complex, continuous electrical response activity and their associated contractions in 17 normal subjects. Neostigmine resulted in an incr in contractile electric complex & continuous electric response activity indexes 5-10 and 25-30 min after the injection, respectively. Both the meal and neostigmine incr the percentage of propagated contractile electric complexes during all of the recording periods.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Other CAS

Absorption Distribution and Excretion

NEOSTIGMINE...IS ABSORBED POORLY AFTER ORAL ADMINISTRATION, SUCH THAT MUCH LARGER DOSES ARE NEEDED THAN BY THE PARENTERAL ROUTE. ...THE EFFECTIVE PARENTERAL DOSE OF NEOSTIGMINE IN MAN IS 0.5 TO 2.0 MG, THE EQUIVALENT ORAL DOSE MAY BE 30 MG OR MORE. LARGE ORAL DOSES MAY PROVE TOXIC IF INTESTINAL ABSORPTION IS ENHANCED FOR ANY REASON.

...THE EXCRETION OF NEOSTIGMINE IS RETARDED IN PATIENTS WITH SEVERE KIDNEY DISEASE, MAKING THIS ANTICHOLINESTERASE DRUG AN ACCEPTABLE CHOICE IN PATIENTS WITH RENAL FAILURE.

The pharmacokinetics of neostigmine in patients with normal renal function were determined and compared with those of patients undergoing renal transplantation or bilateral nephrectomy. Ten to 15 min prior to the end of operation and anesthesia, d-tubocurarine infusion was terminated and neostigmine, 0.07 mg/kg and atropine 0.03 mg/kg were given by infusion over a 2-min period. In anephric patients the elimination half-life was prolonged. Total serum clearance was decr from 16.7 ml/kg/min in patients with normal renal function to 7.8 ml/kg/min in anephric patients. Neostigmine pharmacokinetics following renal transplantation were not different from those in patients with normal renal function. Renal excretion accounts for 50% of neostigmine clearance.

Metabolism Metabolites

NEOSTIGMINE IS DESTROYED BY PLASMA ESTERASES, AND THE QUATERNARY ALCOHOL AND PARENT COMPOUND ARE EXCRETED IN THE URINE.

NEOSTIGMINE YIELDS 3-HYDROXYPHENYL TRIMETHYLAMMONIUM IN THE RAT. ROBERTS, JB ET AL; BIOCHEM PHARMAC 17: 9 (1968). /FROM TABLE/

Wikipedia

Ondansetron

Drug Warnings

THE DRUG SHOULD NOT BE USED WHEN THERE IS MECHANICAL OBSTRUCTION OF THE INTESTINE OR URINARY BLADDER, WHEN PERITONITIS IS PRESENT, OR WHEN THE VIABILITY OF THE BOWEL IS DOUBTFUL.

The type of reaction to neostigmine in patients with neuromuscular disease is unpredictable. Long-lasting muscle weakness was produced in a 57-yr-old female with dystrophia myotonica. A 50-yr-old male with a 30-yr history of progressive muscle dystrophy exhibited a tonic response to neostigmine during recovery from partial neuromuscular block.

Neostigmine in clinical doses can produce an acetylcholine-induced block which can be a potential hazard in anesthetic practice. Study reveals effects of neostigmine in 26 patients anesthetized with thiopentone and nitrous oxide.

For more Drug Warnings (Complete) data for NEOSTIGMINE (6 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of neostigmine was evaluated in man after iv and oral admin. The mean plasma T/2 for neostigmine after iv admin was 0.89 hr. Following oral admin peak concn occurred 1-2 hr after intake, but biol availability was only 1-2% of the admin dose. In patients with myasthenia gravis, the decrement of the evoked electric muscle response of repetitive nerve stimulation correlated well with plasma concn of neostigmine.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Analysis by pyrolysis-GC and detection by a N sensitive detector of neostigmine in human biological fluids. As little as 3 ng/ml of the drug in plasma can be measured.

A liquid chromatographic assay with a reversed phase chromatographic column isolation technique is described for the determination of plasma & urine levels of pyridostigmine bromide; and to the isolation of neostigmine from aq soln.

Interactions

VARIOUS ACTIONS OF ANTI-CHE AGENTS ON SKELETAL MUSCLE ARE AUGMENTED BY EPINEPHRINE OR EPHEDRINE...& BLOCKED BY D-TUBOCURARINE. /ANTICHOLINESTERASE AGENTS/

QUINIDINE MAY ANTAGONIZE THE EFFECTS OF NEOSTIGMINE (PROSTIGMINE)...IN THE TREATMENT OF MYASTHENIA GRAVIS. ...THE ANTICHOLINERGIC EFFECT OF QUINIDINE MAY ANTAGONIZE THE VAGAL-STIMULATING EFFECT OF CHOLINERGIC DRUGS. QUINIDINE SHOULD BE USED WITH CAUTION IN PATIENTS WITH MYASTHENIA GRAVIS WHO ARE BEING TREATED WITH CHOLINERGIC DRUGS.

Neostigmine failed to modify the development of neuromuscular block in the presence of a high local concn of tubocurarine.

For more Interactions (Complete) data for NEOSTIGMINE (13 total), please visit the HSDB record page.

Dates

A survey of current management of neuromuscular block and reversal in Australia and New Zealand

Benjamin L Olesnicky, Andrew Lindberg, Frank B Marroquin-Harris, Kerrie RenPMID: 34372679 DOI: 10.1177/0310057X21995498

Abstract

In recent years there has been a significant investment in education on the management of neuromuscular blockade and increased availability of sugammadex in anaesthetic practice. This survey aimed to examine contemporary practice of Australian and New Zealand anaesthetists in managing neuromuscular blockade and its reversal. A web-based, voluntary survey was distributed to a cohort of 1000 Fellows of the Australian and New Zealand College of Anaesthetists. We received 229 completed responses (survey response rate of 23%). Seventy-one percent (95% confidence interval (CI) 64% to 76%) of the survey respondents thought that 5% or fewer of the patients in their hospital display clinically significant postoperative paralysis. Only 35% (95% CI 18% to 29%) thought that quantitative neuromuscular twitch monitors should be used to monitor neuromuscular block, and the dose and time given for reversal agents was often inconsistent with published recommendations. Sugammadex was the preferred reversal agent for 78% (95% CI 72% to 83%) of survey respondents, but they indicated that cost remains a significant barrier to its widespread uptake. Despite the low response rate, this survey identified that some reported practices in Australia and New Zealand deviate from guidelines and current recommendations in the management of neuromuscular blockade. If the respondents are representative of the broader anaesthetic community, there appears be a greater preference for sugammadex over neostigmine for reversal of neuromuscular blockade.The clinical utility of neostigmine administration in the diagnosis of acquired myasthenia gravis

Harry Cridge, Alison Little, Roberto José-López, Theresa Pancotto, Jennifer R Michaels, Marika Menchetti, Anna Suñol, David Lipsitz, Michaela J BeasleyPMID: 34324776 DOI: 10.1111/vec.13097

Abstract

To assess the clinical utility of neostigmine methylsulfate administration in the diagnosis of suspected acquired myasthenia gravis (MG) in dogs and cats.Retrospective study (2017-2019).

Five university teaching hospitals and 2 private referral hospitals.

Twenty-two dogs and 3 cats. Criteria for inclusion were clinical signs consistent with acquired MG, performance of a neostigmine challenge and acetylcholine receptor antibody titers.

None.

The route of neostigmine administration was recorded. Response to neostigmine challenge was determined via sequential evaluation of muscle strength and ambulation following administration of neostigmine methylsulfate. Response to neostigmine challenge was compared to acetylcholine receptor antibody titers, which were used as the biochemical gold standard in this study. Sixteen out of 22 dogs were diagnosed with acquired MG. Thirteen of 16 had a strong positive response to neostigmine challenge whereas 3 of 16 had no response. Two out of 3 dogs with polymyositis also had a strong positive response to neostigmine challenge. Weak positive results were seen with intracranial neoplasia (n = 1) and a dog with dilated cardiomyopathy and coxofemoral joint disease (n = 1). One cat was diagnosed with acquired MG and had a positive response to neostigmine challenge. Two cats had no response to neostigmine challenge and were diagnosed with alternate conditions. Two cats were premedicated with glycopyrrolate, one of which had a mild adverse response to neostigmine challenge (sialorrhea and mild transient tremors). Three out of 22 dogs had minimal adverse effects (sialorrhea and 1 dog with muscle tremors).

The neostigmine challenge appears to be safe and viable alternative to the previously utilized edrophonium challenge, particularly when weak positive responses are considered negative for acquired MG. Polymyositis cases may have a false positive response to neostigmine challenge.

Reversal of residual neuromuscular block with neostigmine or sugammadex and postoperative pulmonary complications: a prospective, randomised, double-blind trial in high-risk older patients

Thomas Ledowski, Zoltan Szabó-Maák, Pui San Loh, Berwin A Turlach, Hong Seuk Yang, Hans D de Boer, László Asztalos, Ina Ismiarti Shariffuddin, Lucy Chan, Béla FülesdiPMID: 34127252 DOI: 10.1016/j.bja.2021.04.026

Abstract

Residual neuromuscular block is associated with an increased risk of postoperative pulmonary complications in retrospective studies. The aim of our study was to investigate prospectively the incidence of postoperative pulmonary complications after reversal with either sugammadex (SUG) or neostigmine (NEO) in high-risk older patients.We randomly allocated 180 older patients with significant morbidity (ASA physical status 3) ≥75 yr old to reversal of rocuronium with either SUG or NEO. Adverse events in the recovery room and pulmonary complications (defined by a 5-point [0-4; 0=best to 4=worst] outcome score) on postoperative Days 1, 3, and 7 were compared between groups.

Data from 168 patients aged 80 (4) yr were analysed; SUG vs NEO resulted in a reduced probability (0.052 vs 0.122) of increased pulmonary outcome score (impaired outcome) on postoperative Day 7, but not on Days 1 and 3. More patients in the NEO group were diagnosed with radiographically confirmed pneumonia (9.6% vs 2.4%; P=0.046). The NEO group showed a non-significant trend towards longer hospital length of stay across all individual centres (combined 9 vs 7.5 days), with a significant difference in Malaysia (6 vs 4 days; P=0.011).

Reversal of rocuronium neuromuscular block with SUG resulted in a small, but possibly clinically relevant improvement in pulmonary outcome in a select cohort of high-risk older patients.

ACTRN12614000108617.

No single pressure support level can prevent residual neuromuscular blockade prior to postoperative extubation: A prospective study

Pei-Fu Chen, Ming-Chih Lin, Shao-Ciao Luo, Ching-Hui ShenPMID: 33975096 DOI: 10.1016/j.jclinane.2021.110259

Abstract

Recovery of lower oesophageal barrier function: a pilot study comparing a mixture of atropine and neostigmine and sugammadex: A randomised controlled pilot study

Emiri Suganuma, Teruhiko Ishikawa, Yuji Kitamura, Taiichiro Hayashida, Tomoaki Matsumura, Mai Fujie, Natsuko Nozaki-Taguchi, Yasunori Sato, Shiroh IsonoPMID: 34226418 DOI: 10.1097/EJA.0000000000001464

Abstract

The lower oesophageal sphincter (LOS) barrier serves to prevent regurgitation of gastric contents. Although general anaesthesia depresses its function, its recovery process during emergence from anaesthesia has not been systematically examined.To explore whether recovery of lower oesophageal barrier function differed between patients receiving a mixture of 1 mg atropine and 2 mg neostigmine and those receiving 2 mg kg-1 sugammadex during emergence from anaesthesia.

An unblinded randomised controlled pilot study.

A single university hospital from January 2016 to December 2018.

A total of 20 non-obese adult females undergoing minor surgery.

The patients were randomly assigned to a group either receiving atropine and neostigmine or sugammadex for reversal of rocuronium.

Through use of the high-resolution manometry technique, the lower oesophageal barrier pressure (PBAR: primary variable) defined as a pressure difference between pressures at the LOS and the stomach was measured at five distinguishable time points during emergence from total intravenous anaesthesia. A mixed effects model for repeated measures was used to test the hypothesis.

In all patients baseline PBAR values were positive even under muscle paralysis and general anaesthesia before administration of reversal agents, and did not differ between the groups (P = 0.299). During recovery from muscle paralysis and general anaesthesia, PBAR (mean ± SD) significantly increased (P = 0.004) from 17.0 ± 2.9 to 21.0 ± 5.0 mmHg in the atropine and neostigmine group (n = 8) and from 19.1 ± 9.0 to 24.5 ± 12.7 mmHg in the sugammadex group (n = 11). PBAR significantly increased immediately after return of consciousness in both groups, whereas return of muscle tone, lightening of anaesthesia and tracheal extubation did not change it.

Recovery of the lower oesophageal barrier function does not differ between patients receiving either atropine and neostigmine or sugammadex and is completed after recovery of consciousness from general anaesthesia.

UMIN Clinical Trials Registry: UMIN000020500: https://upload.umin.ac.jp/cgi-open-bin/ctr/ctr.cgi?function=brows&action=brows&recptno=R000023594&type=summary&language=E.

Survey of attitudes towards a randomised trial about sugammadex, neostigmine and pulmonary complications

David A Story, Anna Parker, Kate LesliePMID: 33939472 DOI: 10.1177/0310057X20978986

Abstract

Sugammadex Versus Neostigmine for Reversal of Rocuronium Neuromuscular Block in Patients Having Catheter-Based Neurointerventional Procedures: A Randomized Trial

Ehab Farag, Eva Rivas, Mauro Bravo, Shazam Hussain, Maged Argalious, Sandeep Khanna, John Seif, Xuan Pu, Guangmei Mao, Mark Bain, Mohamed Elgabaly, Wael Ali Sakr Esa, Daniel I SesslerPMID: 34032663 DOI: 10.1213/ANE.0000000000005533

Abstract

Catheter-based endovascular neurointerventions require deep neuromuscular blocks during the procedure and rapid subsequent recovery of strength to facilitate neurological evaluation. We tested the primary hypothesis that sugammadex reverses deep neuromuscular blocks faster than neostigmine reverses moderate neuromuscular blocks.Patients having catheter-based cerebral neurointerventional procedures were randomized to: (1) deep rocuronium neuromuscular block with posttetanic count 1 to 2 and 4-mg/kg sugammadex as the reversal agent or (2) moderate rocuronium neuromuscular block with train-of-four (TOF) count 1 during the procedure and neuromuscular reversal with 0.07-mg/kg neostigmine to a maximum of 5 mg. Recovery of diaphragmatic function was assessed by ultrasound at baseline before the procedure and 90 minutes thereafter. The primary outcome-time to reach a TOF ratio ≥0.9 after administration of the designated reversal agent-was analyzed with a log-rank test. Secondary outcomes included time to successful tracheal extubation and the difference between postoperative and preoperative diaphragmatic contraction speed and distance.

Thirty-five patients were randomized to sugammadex and 33 to neostigmine. Baseline characteristics and surgical factors were well balanced. The median time to reach TOF ratio ≥0.9 was 3 minutes (95% confidence interval [CI], 2-3 minutes) in patients given sugammadex versus 8 minutes (95% CI, 6-10 minutes) in patients given neostigmine. Sugammadex was significantly faster by a median of 5 minutes (95% CI, 3-6 minutes; P < .001). However, times to tracheal extubation and diaphragmatic function at 90 minutes did not differ significantly.

Sugammadex reversed deep rocuronium neuromuscular blocks considerably faster than neostigmine reversed moderate neuromuscular blocks. However, times to extubation did not differ significantly, apparently because extubation was largely determined by the time required for awaking from general anesthesia and because clinicians were willing to extubate before full neuromuscular recovery. Sugammadex may nonetheless be preferable to procedures that require a deep neuromuscular block and rapid recovery.

Neuromuscular Blockade and Reversal Agent Practice Variability in the US Inpatient Surgical Settings

Lori D Bash, Vladimir Turzhitsky, Wynona Black, Richard D UrmanPMID: 34319550 DOI: 10.1007/s12325-021-01835-2

Abstract

The management of neuromuscular blockade (NMB) has evolved over time and remains a critical component of general anesthesia. However, NMB use varies by patient and procedural characteristics, clinical practices, protocols, and drug access. National utilization patterns are unknown. We describe changes in NMB and NMB reversal agent administration in surgical inpatients since the US introduction of sugammadex in December 2015.In a retrospective observational study of inpatients involving NMB with rocuronium or vecuronium in the Premier Healthcare Database, we estimate associations between factors related to choice of (1) active NMB reversal versus spontaneous recovery and (2) sugammadex versus neostigmine as the reversal agent.

Among 4.3 million adult inpatient encounters involving rocuronium or vecuronium, the most widely administered NMB agent was rocuronium alone (86%). Over time, gradual declines in both neostigmine use and spontaneous reversal were observed (64% and 36% in 2014 to 38% and 28%, respectively in the first half of 2019). Several factors were independently associated with use of active versus spontaneous NMB recovery including years since 2016, patient (age, race, comorbidities), and procedure (admission and surgery type) characteristics. Among those actively reversed, these and other factors were independently associated with choice of reversal agent administered, including size and teaching affiliation of hospital. While both impacted choices in treatment, the direction and magnitude of effect of patient comorbidities and procedure type varied in their impact on choice of mode (pharmacologic vs. spontaneous) and agent (neostigmine vs. sugammadex) of NMB reversal independent of other factors and each other. Sites which adopted sugammadex earlier were more likely to choose sugammadex over neostigmine compared with later adopters independent of other factors.

Among US adult inpatients administered NMBs, we observed complex relationships between patient, site, procedural characteristics, and NMB management choices as NMBA choice and active reversal options among inpatient cases changed over time.

The "True" Risk of Postoperative Pulmonary Complications and the Socratic Paradox: "I Know that I Know Nothing"

Sorin J Brull, Glenn S MurphyPMID: 33909882 DOI: 10.1097/ALN.0000000000003767

Abstract

A Clinical and Budgetary Impact Analysis of Introducing Sugammadex for Routine Reversal of Neuromuscular Blockade in a Hypothetical Cohort in the US

Yiling Jiang, Lori D Bash, Leif SaagerPMID: 33871823 DOI: 10.1007/s12325-021-01701-1

Abstract

Sugammadex rapidly reverses the effects of rocuronium- and vecuronium-induced neuromuscular blockade (NMB), offering a more complete and predictable NMB recovery than cholinesterase inhibitors. Despite clinical benefits, cost pressures on hospital budgets influence the choice of the NMB reversal method. This study evaluated clinical and healthcare system payer's budget impacts associated with sugammadex in the US for routine reversal of moderate or deep rocuronium- or vecuronium-induced NMB in adults undergoing surgery.A 1-year decision analytic model was constructed reflecting a set of procedures using rocuronium or vecuronium that resulted in moderate or deep NMB at the end of surgery. Two scenarios were considered for a hypothetical cohort of 100,000 patients: without sugammadex versus with sugammadex. Comparators included neostigmine (+glycopyrrolate) and no neuromuscular blocking agents (NMBAs). Total costs (in 2019 US dollars) to a healthcare system [net of costs of reversal agents and overall cost offsets via reduction in postoperative pulmonary complications (PPC)] were compared.

A total of 9971 surgical procedures utilized rocuronium or vecuronium, resulting in moderate (91.0% of cases) or deep (9.0%) blockade at the end of surgeries. In the with sugammadex scenario, sugammadex replaced neostigmine in 4156 of 9585 procedures versus the without sugammadex scenario that used only neostigmine for NMB reversal. Introducing sugammadex reduced PPC events by 12% (58 cases) among the modeled procedures, leading to a budget impact of -$3,079,703 (-$309 per modeled procedure, or a 10.9% reduction in total costs). The results did not vary qualitatively in one-way sensitivity analyses.

The additional costs of sugammadex for the reversal of rocuronium- or vecuronium-induced NMB could be offset by improved outcomes (i.e., reduced PPC events), and potentially lead to overall healthcare budgetary savings versus reversal with neostigmine or spontaneous recovery. This study provides insights into savings that can be obtained beyond the anesthesia budget, reducing the broader clinical and budgetary burden on the hospital.